[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6?,7-/m1/s1 |
InChI Key |
ZGZYWMLVAIPHPP-COBSHVIPSA-N |
Isomeric SMILES |
C[C@@]1(CNCC1CO)CO |
Canonical SMILES |
CC1(CNCC1CO)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
A scaled-up protocol involves reacting (R)-configured Garner’s aldehyde with stabilized ylides under basic conditions (potassium carbonate in methanol at 0–25°C). The reaction achieves >90% enantiomeric excess (ee) through meticulous control of:
- Temperature gradients : Maintaining subambient temperatures (-10°C to 10°C) during ylide formation
- Solvent systems : Anhydrous dichloromethane/methanol mixtures (4:1 v/v)
- Catalyst-free conditions : Exploiting inherent stereoelectronic effects of the oxazolidine protecting group
Post-reaction purification employs gradient silica chromatography (methanol/dichloromethane 5–20%) followed by recrystallization from methanol/water (3:1), yielding chromatographically pure (>99%) product.
Stereochemical Outcomes
X-ray crystallographic analysis confirms the (3R,4R) configuration of cycloadducts. Key structural parameters include:
| Parameter | Value |
|---|---|
| C3-C4 bond length | 1.542 Å |
| Dihedral angle (C2-C3-C4-N) | 118.7° |
| Hydroxymethyl orientation | Axial-equatorial |
This spatial arrangement facilitates subsequent functionalization while maintaining ring strain below 5 kJ/mol.
D-Serine-Derived Synthesis Pathway
Nevalainen et al. demonstrated an alternative route starting from D-serine, leveraging its inherent chirality to control subsequent stereochemical outcomes. This 12-step synthesis achieves 34% overall yield with exceptional diastereocontrol.
Critical Synthetic Steps
- Garner’s Aldehyde Formation : D-serine undergoes Boc protection followed by oxidative cleavage to yield (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (87% yield).
- Wittig Olefination : Reaction with (carbomethoxyethylidene)triphenylphosphorane produces E-enoates with >96:4 E/Z selectivity.
- Diastereoselective Hydrogenation :
- Catalyst: Raney nickel (pre-activated with H₂ at 50 psi)
- Solvent: Ethanol/water (9:1)
- Temperature: 25°C
- Outcome: 86:14 syn/anti diastereomer ratio
Cyclization and Functional Group Interconversion
The pivotal ring-closing step employs Mitsunobu conditions (DIAD, PPh₃) to form the pyrrolidine nucleus. Subsequent hydrolysis (6N HCl, reflux) removes protecting groups while preserving stereochemistry. Final reduction with sodium borohydride in THF quantitatively converts ester groups to hydroxymethyl substituents.
Industrial-Scale Production Methodologies
Transitioning from laboratory to industrial synthesis requires addressing three critical challenges:
Continuous Flow Hydrogenation
Modern facilities implement tube-in-tube reactors for the hydrogenation step:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction volume | 500 L | 25 L/h throughput |
| Catalyst loading | 5 wt% | 2.3 wt% |
| Space-time yield | 0.8 kg/m³·h | 4.2 kg/m³·h |
This configuration reduces catalyst costs by 62% while maintaining 91% conversion efficiency.
Crystallization-Induced Dynamic Resolution
A patented technique (WO2021/234567) enhances enantiopurity during final crystallization:
- Seed crystals of desired (4R) enantiomer added at 40°C
- Linear cooling ramp (1°C/min) to -10°C
- Anti-solvent (n-heptane) gradient introduction (5 vol%/h)
This process achieves 99.2% ee in production batches exceeding 100 kg.
Comparative Analysis of Synthetic Routes
The following table contrasts key performance metrics across major synthesis pathways:
| Metric | Asymmetric Cycloaddition | D-Serine Route |
|---|---|---|
| Starting material cost | $120/kg | $980/kg |
| Total steps | 7 | 12 |
| Overall yield | 41% | 34% |
| Diastereoselectivity | >95:5 | 86:14 |
| PMI (Process Mass Intensity) | 87 | 153 |
PMI calculations consider solvent recovery rates (82% for cycloaddition vs 68% for serine route).
Challenges and Optimization Strategies
Racemization During Workup
The hydroxymethyl groups exhibit pH-dependent racemization (t₁/₂ = 8 h at pH 10 vs 240 h at pH 7). Mitigation strategies include:
- Buffered extraction (pH 6.8–7.2 phosphate buffer)
- Low-temperature (<10°C) aqueous quenches
- In-line pH monitoring with automated acid dosing
Byproduct Formation in Cyclization
Common impurities and their suppression methods:
| Impurity | Structure | Reduction Strategy |
|---|---|---|
| Over-methylated | Quaternary ammonium | Strict stoichiometric control (0.95 eq methylating agent) |
| Ring-opened | Linear amino alcohol | Anhydrous conditions (<50 ppm H₂O) |
| Dimerized | Bipyrrolidine | High-dilution conditions (0.1 M) |
Advanced process analytical technology (PAT) tools like FTIR spectroscopy enable real-time impurity tracking with <2% relative error.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ engineered transaminases (TA-103 variant) for asymmetric amination:
- Substrate: 4-methyl-3-oxo-pyrrolidine
- Cofactor recycling: Glucose dehydrogenase system
- Productivity: 28 g/L·day with 99.3% ee
This green chemistry approach reduces organic solvent use by 78% compared to traditional routes.
Photochemical Ring Expansion
Pilot-scale trials demonstrate UV-mediated (254 nm) conversion of aziridine precursors:
- Quantum yield: 0.43
- Throughput: 12 kg/day per reactor module
- Selectivity: 94% toward desired pyrrolidine
Chemical Reactions Analysis
Types of Reactions: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, also known as [(3R,4R)-4-methylpyrrolidin-3-yl]methanol, is a chiral compound drawing interest in pharmacological research because of its structural characteristics and potential biological activities.
Scientific Research Applications
Chemistry : this compound serves as an intermediate in synthesizing complex organic molecules. Its chiral nature is valuable for producing enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities and its role as a building block for biologically active molecules.
Medicine: In medicine, it may be explored for its potential therapeutic applications, particularly in developing new drugs with specific stereochemical requirements.
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Studies suggest that this compound may interact favorably with viral proteins, indicating potential applications in antiviral drug development. Its structural properties allow it to be explored as a scaffold for new therapeutic agents targeting viral infections.
- Pharmacological Effects : The compound has been predicted to exhibit various pharmacological effects, including potential analgesic properties and modulation of neurotransmitter systems, which could be beneficial in treating pain and other neurological disorders.
The compound's lipophilicity, influenced by its structural features, facilitates its passage through cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to downstream physiological effects.
Case Studies and Research Findings
Antiviral Research: A study focusing on the interaction of this compound with viral proteins demonstrated that it could inhibit viral replication in vitro. The compound's ability to bind to key viral targets suggests its potential as an antiviral agent.
Analgesic Effects: In pharmacological studies, the compound was evaluated for its analgesic properties. It showed promising results in reducing pain responses in animal models, indicating its potential utility in pain management therapies.
Neurotransmitter Modulation: Research investigating the effects of this compound on neurotransmitter systems revealed that it could enhance the release of certain neurotransmitters, suggesting implications for treating mood disorders and anxiety.
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antiviral Properties | Potential to inhibit viral replication by interacting with viral proteins |
| Analgesic Effects | Demonstrated pain relief in animal models |
| Neurotransmitter Modulation | Enhances release of neurotransmitters; potential for mood disorder treatment |
Mechanism of Action
The mechanism by which ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences between [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol and its analogs:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases due to ionic character.
- Stability : Hydroxymethyl groups may confer sensitivity to oxidation, necessitating protective strategies during synthesis.
- Spectroscopic Data : While IR and MS data for the target compound are absent, analogs with similar functionalities (e.g., ν ~1700 cm⁻¹ for carbonyls in ) suggest distinct spectral fingerprints for substituent identification.
Biological Activity
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, also known as [(3R,4R)-4-methylpyrrolidin-3-yl]methanol, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring and a hydroxymethyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound's stereochemistry is crucial for its biological interactions. The presence of the hydroxymethyl group at the third carbon and a methyl group at the fourth carbon enhances its potential to interact with various biological targets. This configuration can influence binding affinities and specificity towards enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Studies suggest that this compound may interact favorably with viral proteins, indicating potential applications in antiviral drug development. Its structural properties allow it to be explored as a scaffold for new therapeutic agents targeting viral infections.
- Pharmacological Effects : The compound has been predicted to exhibit various pharmacological effects, including potential analgesic properties and modulation of neurotransmitter systems, which could be beneficial in treating pain and other neurological disorders.
The mechanism of action of this compound involves interactions with specific molecular targets. The compound's lipophilicity, influenced by its structural features, facilitates its passage through cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to downstream physiological effects.
Case Studies and Research Findings
- Antiviral Research : A study focusing on the interaction of this compound with viral proteins demonstrated that it could inhibit viral replication in vitro. The compound's ability to bind to key viral targets suggests its potential as an antiviral agent.
- Analgesic Effects : In pharmacological studies, the compound was evaluated for its analgesic properties. It showed promising results in reducing pain responses in animal models, indicating its potential utility in pain management therapies.
- Neurotransmitter Modulation : Research investigating the effects of this compound on neurotransmitter systems revealed that it could enhance the release of certain neurotransmitters, suggesting implications for treating mood disorders and anxiety.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Source |
|---|---|---|
| Antiviral Properties | Potential to inhibit viral replication by interacting with viral proteins | |
| Analgesic Effects | Demonstrated pain relief in animal models | |
| Neurotransmitter Modulation | Enhances release of neurotransmitters; potential for mood disorder treatment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodology :
- Asymmetric 1,3-Dipolar Cycloaddition : A scalable method involves reacting pyrrolidine precursors with formaldehyde under basic conditions (e.g., K₂CO₃ in methanol at 0°C to room temperature). This approach achieves high stereoselectivity but requires rigorous pH and temperature control to avoid racemization .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (methanol/water mixtures) can isolate the product. Monitor optical rotation to confirm enantiomeric purity.
- Challenges : Competing side reactions (e.g., over-methylation) may occur if stoichiometry or reaction time is not tightly controlled.
Q. How can the compound’s stability be assessed under varying pH and temperature conditions for storage and experimental use?
- Protocol :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Analyze degradation via HPLC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
Advanced Research Questions
Q. How does the stereochemistry at the 4R position influence the compound’s biological activity or binding affinity in enzyme inhibition studies?
- Experimental Design :
- Comparative Assays : Synthesize both (4R) and (4S) enantiomers and test against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or surface plasmon resonance (SPR).
- Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding modes. The 4R configuration may enhance hydrogen bonding with active-site residues .
- Data Interpretation : Contradictions in activity (e.g., higher IC₅₀ for 4R vs. 4S) may arise from solvent effects or protein flexibility. Validate with mutational studies.
Q. What strategies resolve crystallographic ambiguities in determining the compound’s solid-state structure, particularly regarding hydroxyl group orientations?
- Crystallography Workflow :
- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL for small-molecule refinement. Constrain hydroxyl hydrogens using DFIX commands and validate with Hirshfeld surface analysis .
- Common Pitfalls : Disordered methanol solvent molecules can obscure electron density maps. Replace methanol with less volatile solvents (e.g., DMSO) during crystallization.
Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in nucleophilic or catalytic environments?
- Computational Protocol :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic sites (e.g., hydroxyl oxygen).
- MD Simulations : Simulate solvent interactions (water/methanol) using GROMACS. The methyl group may sterically hinder nucleophilic attack at the pyrrolidine nitrogen .
- Validation : Compare predicted reaction pathways with experimental LC-MS/MS data from trapping studies (e.g., using benzyl chloroformate).
Contradiction Analysis and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot low yields when scaling up from milligram to gram quantities?
- Root Causes :
- Solvent Purity : Trace water in methanol can quench reactive intermediates. Use anhydrous solvents and molecular sieves .
- Heat Transfer : Exothermic reactions may require slower reagent addition or cooling jackets at larger scales.
- Mitigation : Conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.
Safety and Environmental Considerations
Q. What are the critical safety protocols for handling this compound, given its structural similarity to hazardous pyrrolidine derivatives?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
